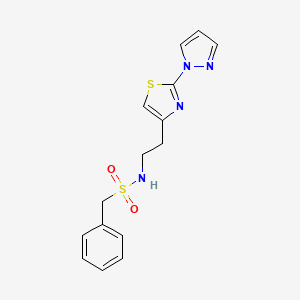

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide

Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide is a heterocyclic compound featuring a thiazole core substituted with a 1H-pyrazol-1-yl group at the 2-position and a phenylmethanesulfonamide moiety linked via an ethyl chain at the 4-position.

- Thiazole Formation: Condensation of thiourea derivatives with α-haloketones or α-haloamides (e.g., as in , where phenyl hydrazine reacts with N-methyl-3-oxobutanamide to form pyrazole intermediates) .

- Sulfonylation: Introduction of the sulfonamide group via reaction with phenylmethanesulfonyl chloride under basic conditions.

- Purification: Recrystallization (e.g., using isopropanol, as in ) or chromatography for final isolation .

Properties

IUPAC Name |

1-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S2/c20-23(21,12-13-5-2-1-3-6-13)17-9-7-14-11-22-15(18-14)19-10-4-8-16-19/h1-6,8,10-11,17H,7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWHCMSVWDBPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are stringent to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to the desired biological outcome.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Electronic and Physicochemical Properties

- The ethyl linker may improve conformational flexibility for target binding.

- Compound 41 : The acetamide group reduces polarity, favoring lipophilicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

- Compound : The pyridinyl group introduces a basic nitrogen (pKa ~4–5), enabling pH-dependent ionization. The sulfamide (-NHSO₂NH-) group has intermediate acidity compared to sulfonamides .

Computational Insights

- For example, the sulfonamide’s electron-withdrawing nature may polarize the thiazole ring, altering binding interactions vs. acetamide analogs .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-1-phenylmethanesulfonamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a pyrazole ring and a thiazole ring , both recognized for their significant biological activity. The synthesis typically involves multi-step reactions, beginning with the formation of the pyrazole ring via the reaction of hydrazine with a 1,3-diketone under acidic conditions. Following this, the thiazole ring is constructed by reacting the pyrazole derivative with α-haloketones in the presence of a base. The final step involves coupling with methanesulfonamide to yield the target compound.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance, derivatives of similar structures have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans .

- Anti-inflammatory Properties : Studies have shown that compounds containing thiazole and pyrazole moieties can inhibit cyclooxygenase (COX), an enzyme involved in inflammation pathways. This inhibition suggests potential use in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies indicate that certain derivatives may induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

A recent study synthesized a series of pyrazolyl-thiazole derivatives and evaluated their antimicrobial efficacy. The results indicated that several compounds exhibited strong activity against P. mirabilis and S. aureus, with zones of inhibition ranging from 10 to 25 mm at concentrations of 1000 μg/mL .

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 10g | P. mirabilis | 20 |

| 10q | S. aureus | 18 |

| 10r | A. niger | 22 |

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX inhibition assays. Compounds were evaluated based on their ability to inhibit prostaglandin synthesis, revealing that some derivatives had IC50 values comparable to established anti-inflammatory drugs.

| Compound | IC50 (µM) | Comparison Drug |

|---|---|---|

| 10a | 15 | Ibuprofen (20) |

| 10b | 12 | Aspirin (18) |

Case Studies

In one notable case study, a derivative of this compound was tested for its anticancer properties against breast cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.